1-(4-chlorophenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
- The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
- Reaction conditions: Use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylphenylmethylsulfanyl Group:
- The methylphenylmethylsulfanyl group is attached through nucleophilic substitution reactions.
- Reaction conditions: Use of thiolating agents like sodium hydrosulfide or thiourea.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Cyclopenta[d]pyrimidine Core:
- Starting with a suitable pyrimidine derivative, the cyclopenta[d]pyrimidine core is formed through cyclization reactions.
- Reaction conditions: High temperature, acidic or basic catalysts, and solvents like toluene or ethanol.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one: can be compared with other cyclopenta[d]pyrimidine derivatives, such as:
Uniqueness:
- The presence of the chlorophenyl group and the methylphenylmethylsulfanyl group in 1-(4-chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H19ClN2OS |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H19ClN2OS/c1-14-4-2-5-15(12-14)13-26-20-18-6-3-7-19(18)24(21(25)23-20)17-10-8-16(22)9-11-17/h2,4-5,8-12H,3,6-7,13H2,1H3 |
InChI Key |
AFOSAOSZDFLFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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